molecular formula C20H20ClN3O4S B2405825 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899995-83-6

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B2405825
M. Wt: 433.91
InChI Key: HLWANUILHSCLJG-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs. Piperazines often exhibit a range of pharmacological properties, including acting as antihistamines, antidepressants, and antipsychotics .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, suggests it contains a piperazine ring substituted with a 3-chlorophenyl group and a benzo[d]isothiazol-3(2H)-one 1,1-dioxide group. These functional groups could potentially allow for various intermolecular interactions, such as hydrogen bonding or pi stacking .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the benzo[d]isothiazol-3(2H)-one 1,1-dioxide group. The chlorophenyl group might also undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could potentially increase its solubility in water .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its pharmacological activity and potential for toxicity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve investigating its pharmacological activity, potential uses in medicine, and methods for its synthesis .

properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c21-15-4-3-5-16(14-15)22-10-12-23(13-11-22)19(25)8-9-24-20(26)17-6-1-2-7-18(17)29(24,27)28/h1-7,14H,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWANUILHSCLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

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